molecular formula C16H15N3O3 B2599187 Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 890007-87-1

Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2599187
CAS No.: 890007-87-1
M. Wt: 297.314
InChI Key: HKCPMKYQGFNAOR-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound . It belongs to a class of compounds known as pyrazolopyrimidines, which are important scaffolds present in many synthetic drugs .


Synthesis Analysis

The synthesis of similar compounds has been studied in detail. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to proceed in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The reaction of aminopyrazoles with dicarbonyls leading to 6-unsubstituted pyrazolo[1,5-a]pyrimidines proceeds competitively and becomes the dominant process under acid-promoted conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by NMR spectroscopy .

Scientific Research Applications

Heterocyclic Compound Synthesis

Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a key precursor in the synthesis of various heterocyclic compounds. For example, it has been used in the preparation of thiazolo[3,2-a]pyrimido[4,5-d]oxazin derivatives, which were subsequently transformed into related heterocyclic systems through reactions with various reagents. These compounds have been explored for their potential biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, showcasing excellent biocidal properties in some cases (Youssef et al., 2011).

Antimicrobial Applications

Several studies have highlighted the antimicrobial potential of derivatives synthesized from this compound. For instance, novel pyrano[2,3-d]pyrimidine-4-one–3-phenylisoxazole hybrids derived from this compound demonstrated good to excellent antibacterial activity against various Gram-positive and Gram-negative bacterial species, indicating their potential as novel antimicrobial agents (Kumar et al., 2017).

Anticancer and Anti-inflammatory Applications

Research has also delved into the anticancer and anti-inflammatory potentials of pyrazolopyrimidine derivatives. A study synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, assessing their cytotoxic activities against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation. These compounds showed promising results, highlighting the therapeutic potential of pyrazolopyrimidine derivatives in cancer treatment and inflammation management (Rahmouni et al., 2016).

Corrosion Inhibition

Beyond biomedical applications, derivatives of this compound have been investigated as corrosion inhibitors. For example, pyranpyrazole derivatives have been studied for their efficacy in inhibiting corrosion on mild steel, useful for industrial applications like pickling processes. These studies highlight the multifunctional nature of these compounds, extending their utility beyond pharmaceuticals to materials science (Dohare et al., 2017).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, similar compounds have shown promising neuroprotective and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 2-methyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-3-22-16(21)12-9-17-14-13(11-7-5-4-6-8-11)10(2)18-19(14)15(12)20/h4-9,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBFAAYTDJMQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(NN2C1=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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